![molecular formula C8H12ClNO2S B2724497 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride CAS No. 1707714-71-3](/img/structure/B2724497.png)
2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride
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Description
“2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1707714-71-3 . It has a molecular weight of 221.71 and its IUPAC name is N-methyl-N-(thiophen-2-ylmethyl)glycine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2S.ClH/c1-9(6-8(10)11)5-7-3-2-4-12-7;/h2-4H,5-6H2,1H3,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, it’s known that thiophene derivatives can be involved in a variety of chemical reactions. For instance, 2-Thiophenemethylamine, a related compound, has been used as a reactant in the synthesis of Triazole-linked-thiopene conjugates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.71 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Characterization
- Research on novel amino acid derivatives has led to the development of compounds with specific physical and chemical properties. For instance, a study described the synthesis and characterization of transition metal complexes of a novel amino acid bearing Schiff base ligand. These complexes showed antioxidant properties and selective inhibitory activity against xanthine oxidase, indicating their potential as therapeutic agents (Ikram et al., 2015).
Biological Activity
- Some derivatives of thiophen-related compounds have been investigated for their biological activity. For example, certain thiophen Schiff bases were studied for their corrosion inhibition properties, suggesting applications in material science and engineering to protect metals from corrosion (Daoud et al., 2014). This highlights the broader applicability of thiophen-based compounds in various industries.
Drug Development
- The exploration of thiophen-containing compounds extends into drug development, with some studies focusing on the synthesis of compounds for potential use as analgesics, antipyretics, and anti-inflammatory agents. These studies involve the creation of novel compounds that could compete with existing drugs, potentially offering new treatments for various conditions (Safonov et al., 2017).
Materials Science
- In materials science, thiophen-based compounds have been examined for their adsorption properties and potential as corrosion inhibitors. Research into these compounds could lead to the development of new materials with enhanced durability and resistance to environmental degradation, underscoring the versatility of thiophen derivatives in applications beyond pharmacology (Daoud et al., 2014).
properties
IUPAC Name |
2-[methyl(thiophen-2-ylmethyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-9(6-8(10)11)5-7-3-2-4-12-7;/h2-4H,5-6H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODAXJGGPCUPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride |
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